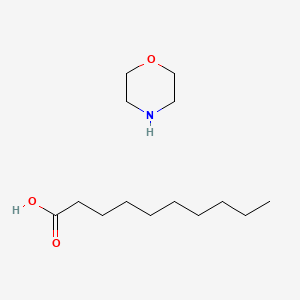
Morpholine decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, compd. with morpholine (1:1) typically involves the reaction of decanoic acid with morpholine. One common method is to mix decanoic acid and morpholine in a suitable solvent, such as ethanol or methanol, and heat the mixture under reflux conditions. The reaction is usually carried out at elevated temperatures (around 60-80°C) for several hours to ensure complete reaction. The product is then purified by recrystallization or other suitable methods .
Industrial Production Methods
In industrial settings, the production of decanoic acid, compd. with morpholine (1:1) may involve more efficient and scalable methods. One approach is to use continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine decanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amines.
Reduction: Reduction reactions can convert the compound into alcohols and amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of decanoic acid, compd. with morpholine (1:1) can yield decanoic acid and morpholine, while reduction can produce decanol and morpholine .
Applications De Recherche Scientifique
Morpholine decanoate has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders and neurological conditions.
Industry: The compound is used in the formulation of various industrial products, including lubricants, surfactants, and corrosion inhibitors
Mécanisme D'action
The mechanism of action of decanoic acid, compd. with morpholine (1:1) involves its interaction with specific molecular targets and pathways. Decanoic acid is known to affect mitochondrial function and energy metabolism, while morpholine can interact with various enzymes and receptors. The combination of these two components may result in synergistic effects, enhancing their overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Decanoic acid: A saturated fatty acid with various industrial and biological applications.
Morpholine: A heterocyclic amine used in organic synthesis and as a corrosion inhibitor.
Morpholine derivatives: Compounds that contain the morpholine ring and have diverse applications in pharmaceuticals and agrochemicals.
Uniqueness
The compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable research tool and industrial reagent .
Propriétés
Numéro CAS |
20599-77-3 |
|---|---|
Formule moléculaire |
C14H29NO3 |
Poids moléculaire |
259.38 g/mol |
Nom IUPAC |
decanoic acid;morpholine |
InChI |
InChI=1S/C10H20O2.C4H9NO/c1-2-3-4-5-6-7-8-9-10(11)12;1-3-6-4-2-5-1/h2-9H2,1H3,(H,11,12);5H,1-4H2 |
Clé InChI |
NBSJLWVJXSBMPD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)O.C1COCCN1 |
SMILES canonique |
CCCCCCCCCC(=O)O.C1COCCN1 |
Apparence |
Solid powder |
Key on ui other cas no. |
20599-77-3 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Morpholine decanoate; Capric acid, morpholine salt; Decanoic acid, compd. with morpholine (1:1); Decanoic acid, compound with morpholine (1:1); EINECS 243-906-3. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















